molecular formula C21H23FN4O6S B2991042 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-62-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

カタログ番号: B2991042
CAS番号: 533869-62-4
分子量: 478.5
InChIキー: YIMXQAKODKGQAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl moiety at the N-terminus. Its molecular formula is C23H28N4O8S2, with a molecular weight of 552.617 g/mol . The 1,3,4-oxadiazole ring and fluorinated aryl group are critical for bioactivity, while the sulfamoyl group with methoxyethyl chains may enhance solubility and target binding.

特性

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O6S/c1-30-13-11-26(12-14-31-2)33(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(32-21)16-3-7-17(22)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMXQAKODKGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is C21H23FN4O6SC_{21}H_{23}FN_{4}O_{6}S, and its CAS number is 533869-62-4. The compound features a sulfonamide group, a benzamide moiety, and an oxadiazole ring, which contribute to its unique chemical properties.

PropertyValue
Molecular Weight453.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P (Partition Coefficient)Not available

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Sulfonamide Intermediate : The reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride in the presence of triethylamine forms the sulfonamide intermediate.
  • Reduction : The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Final Reaction : The amine reacts with bis(2-methoxyethyl)sulfamoyl chloride to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

Additionally, some derivatives showed effective antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in various therapeutic areas .

Case Studies

In one case study focusing on the biological activity of benzamide derivatives, it was observed that certain compounds exhibited high efficacy against multiple strains of bacteria and fungi. The structure-activity relationship (SAR) indicated that modifications to the benzamide moiety could enhance biological activity .

Table 2: Biological Activity Summary

Activity TypeTarget OrganismEfficacy
AntibacterialE. coliSignificant
AntibacterialPseudomonas aeruginosaSignificant
AntifungalCandida albicansModerate to High
Enzyme InhibitionAcetylcholinesteraseModerate

The biological activity of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is thought to involve interactions with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins, influencing their function and potentially leading to inhibition of enzymatic activities .

類似化合物との比較

Structural Analogs in Antifungal Activity

LMM5 and LMM11 are 1,3,4-oxadiazole derivatives evaluated as antifungal agents. Key differences include:

Compound Sulfamoyl Substituent Oxadiazole Substituent Biological Activity
Target Compound Bis(2-methoxyethyl) 4-Fluorophenyl Not explicitly reported
LMM5 Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl) Furan-2-yl Antifungal (C. albicans)
  • Key Insight : The bis(2-methoxyethyl) group in the target compound may improve solubility compared to LMM5/LMM11’s hydrophobic substituents (benzyl, cyclohexyl). The 4-fluorophenyl group could enhance metabolic stability over LMM11’s furan .

Substituent Effects on Oxadiazole Bioactivity

  • 4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-29-6) :

    • Lacks the sulfamoyl group but shares the 4-fluorophenyl-oxadiazole moiety.
    • Demonstrates the importance of sulfamoyl groups in modulating target binding (e.g., enzyme inhibition).
  • N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide : Contains a thiazolidinone ring instead of oxadiazole. Lower bioactivity (POC <70%) compared to oxadiazole derivatives, highlighting the oxadiazole’s role in efficacy.

Sulfamoyl Group Variations

Compound Sulfamoyl Substituent Key Properties
Target Compound Bis(2-methoxyethyl) High polarity, solubility
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(ethyl) LogP = 3.7; moderate lipophilicity
4-[Butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Butyl(ethyl) Higher lipophilicity (LogP >4)

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。